Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile structure
935685-88-4 structure
Nome del prodotto:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Numero CAS:935685-88-4
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 3-Cyano-5-fluorophenylboronic acid pinacol ester
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
    • 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • DTXSID80674248
    • AKOS015942804
    • MFCD11521351
    • EN300-305732
    • 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
    • 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
    • WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • AS-37042
    • SCHEMBL419330
    • ZB0294
    • MB09945
    • CS-B1232
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
    • DA-00623
    • 935685-88-4
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
    • MDL: MFCD11521351
    • Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
    • Chiave InChI: WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • Sorrisi: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Proprietà calcolate

  • Massa esatta: 247.11800
  • Massa monoisotopica: 247.1179870g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 360
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.2Ų

Proprietà sperimentali

  • PSA: 42.25000
  • LogP: 1.99658

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Informazioni sulla sicurezza

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB310079-5 g
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; .
935685-88-4 95%
5g
€1059.70 2023-04-26
abcr
AB310079-250 mg
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; .
935685-88-4 95%
250mg
€162.90 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048015-250mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 98%
250mg
¥122.00 2024-04-24
Enamine
EN300-305732-0.05g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-305732-0.25g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
0.25g
$19.0 2025-03-19
Enamine
EN300-305732-5.0g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
5.0g
$117.0 2025-03-19
ChemScence
CS-B1232-500mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
500mg
$220.0 2022-04-26
ChemScence
CS-B1232-100mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
100mg
$174.0 2022-04-26
eNovation Chemicals LLC
Y1235563-1g
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4 98%
1g
$85 2024-06-06
Enamine
EN300-305732-2.5g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
2.5g
$65.0 2025-03-19

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  1,4-Dioxane ;  4 h, 80 °C
Riferimento
Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, Germany, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
Riferimento
Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors
, United States, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 110 °C
Riferimento
Preparation of triazine-containing organic compounds for organic electroluminescent device
, China, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Riferimento
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, 100 °C
Riferimento
1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Riferimento
Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Riferimento
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 100 °C
Riferimento
Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Riferimento
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  6 h, 110 °C
Riferimento
Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
Riferimento
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, Germany, , ,

Synthetic Routes 14

Condizioni di reazione
Riferimento
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, Germany, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
A959519
Purezza:99%
Quantità:10.0g
Prezzo ($):217.0